molecular formula C13H14N2O B1361261 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol CAS No. 104768-37-8

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Cat. No. B1361261
M. Wt: 214.26 g/mol
InChI Key: AEENCSHKTVTKMV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other compounds, and stability are also analyzed.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis and characterization of related compounds like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol and 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol have been explored, focusing on their crystal structure, fluorescence, and other physical properties. These studies contribute to a deeper understanding of the chemical properties and potential applications of similar compounds (Bai Linsha, 2015) (Bai Linsha, 2015).

Molecular Structure and Bioactivity

  • Studies on Schiff bases, which are structurally similar to 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, have revealed insights into their molecular structure and bioactivity. These compounds have been used in investigating the structure-bioactivity relationships, particularly their antimicrobial properties (A. Carreño et al., 2018).

Sensing and Detection Applications

  • Some derivatives of the compound have been studied for their colorimetric detection properties in aqueous media, particularly for trivalent cations and anions. These findings could be crucial for developing new sensors and detection methods in environmental and analytical chemistry (Masoumeh Orojloo & S. Amani, 2021).

Antifungal and Antimicrobial Properties

  • The antifungal and antimicrobial properties of Schiff bases, similar in structure to 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, have been explored. These studies provide insights into the potential use of such compounds in developing new pharmaceuticals (A. Carreño et al., 2015).

Crystal Structure and X-ray Diffraction Analysis

  • Crystal structure and X-ray diffraction studies of related compounds have been conducted, contributing to the understanding of their molecular geometry, stability, and potential applications in various fields, including materials science and pharmaceuticals (M. Singh et al., 2021).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the safety measures that need to be taken while handling the compound.


Future Directions

This involves predicting future applications and studies based on the known properties and reactivity of the compound. It could also involve suggesting modifications to the compound to enhance its properties or reduce its hazards.


I hope this general outline helps! If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

2-[[(6-methylpyridin-2-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-4-8-13(15-10)14-9-11-6-2-3-7-12(11)16/h2-8,16H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEENCSHKTVTKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349561
Record name 2-{[(6-methylpyridin-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

CAS RN

104768-37-8
Record name 2-{[(6-methylpyridin-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(6-METHYL-2-PYRIDYLAMINO)-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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